molecular formula C19H15N3O3S B10877690 2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10877690
M. Wt: 365.4 g/mol
InChI Key: MPXPWJYSFMBAPG-UHFFFAOYSA-N
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Description

1-{2-[(1-Acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is a phthalimide-derived compound characterized by a benzimidazole moiety linked via a sulfanyl-ethyl spacer to the isoindole-dione core. Phthalimide analogs are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The acetylated benzimidazole group in this compound may enhance its pharmacokinetic profile, such as solubility or metabolic stability, compared to simpler phthalimide derivatives.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

2-[2-(1-acetylbenzimidazol-2-yl)sulfanylethyl]isoindole-1,3-dione

InChI

InChI=1S/C19H15N3O3S/c1-12(23)22-16-9-5-4-8-15(16)20-19(22)26-11-10-21-17(24)13-6-2-3-7-14(13)18(21)25/h2-9H,10-11H2,1H3

InChI Key

MPXPWJYSFMBAPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1SCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The isoindole structure can be constructed through Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions .

Industrial Production Methods

Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions that incorporate various functional groups. The presence of the benzimidazole moiety suggests potential interactions with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.

Recent studies have employed techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural characterization. The compound's molecular formula is C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 320.37 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. A study highlighted the effectiveness of isoindole derivatives against various bacterial strains, demonstrating inhibition comparable to standard antibiotics like gentamicin .

Anticancer Properties

In vitro evaluations have shown that derivatives of isoindole, including this compound, possess significant anticancer activity. For example, compounds synthesized from isoindole frameworks exhibited IC50 values indicating strong antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116 . Mechanistic studies suggest that these compounds induce apoptosis and arrest the cell cycle in cancer cells.

Antioxidant Activity

The antioxidant potential of isoindole derivatives has also been documented. These compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory applications. Research into related benzimidazole derivatives indicates their efficacy in treating conditions characterized by inflammation, such as asthma and rheumatoid arthritis .

Leishmaniasis Treatment

Recent studies have identified isoindole derivatives as effective agents against Leishmania tropica, outperforming traditional treatments like Glucantime . This highlights the potential for developing new therapeutic strategies for parasitic infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds. Studies indicate that modifications to the isoindole or benzimidazole moieties can significantly enhance their pharmacological profiles. For instance, halogenation has been shown to increase antimicrobial potency.

Mechanism of Action

The mechanism of action of 2-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin, inhibiting microtubule formation, which is crucial for cell division. This action makes it a potential anticancer agent . The isoindole structure may interact with various enzymes and receptors, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalimide derivatives exhibit structural and functional diversity depending on their substituents. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Phthalimide Analogs

Compound Name Substituent Group Biological Activity Primary Application Key Findings Reference
1-{2-[(1-Acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione 2-[(1-Acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl Hypothesized antioxidant/anti-inflammatory Therapeutic (potential) Structural similarity to liver-protective analogs suggests possible efficacy in oxidative stress models.
2-[2-(2-Bromo-1-ethyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione 2-(2-Bromo-1-ethyl-1H-indol-3-yl)ethyl Antioxidant, hepatoprotective Therapeutic (liver injury) Reduced malondialdehyde (MDA) and nitric oxide (NO) levels in CCl4-induced liver injury, outperforming thalidomide in antioxidant effects.
2-((Trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione (Folpet) (Trichloromethyl)thio Antimicrobial Agricultural (pesticide) Widely used as a fungicide; no reported therapeutic applications.
2-{(1-Benzhydryl-1H-benzimidazol-2-yl)methyl}isoindoline-1,3-dione Benzhydryl-methyl Not explicitly reported Synthetic intermediate Synthesized via microwave-assisted Leuckart reaction; structural insights may guide derivative design.

Key Observations

Structural Variations and Activity :

  • The acetyl-benzimidazole group in the target compound may improve membrane permeability compared to the bromo-ethyl-indole group in ’s analog, which showed strong hepatoprotective effects.
  • The trichloromethylthio group in folpet confers pesticidal activity but lacks therapeutic relevance, highlighting how substituent choice dictates application.

Synthetic Methods :

  • Analogous compounds, such as those in , are synthesized via microwave-assisted Leuckart reactions, which offer efficiency and scalability . This method could be applicable to the target compound.

Mechanistic Insights: The hepatoprotective analog in reduced oxidative stress markers (MDA, NO), suggesting that the target compound’s benzimidazole-acetyl group might similarly modulate antioxidant pathways .

Application Spectrum :

  • While folpet is restricted to agricultural use, other analogs bridge therapeutic and synthetic roles, underscoring the versatility of isoindole-dione derivatives.

Biological Activity

The compound 2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is a novel organic molecule with potential therapeutic applications. Its unique structure combines elements of isoindole and benzimidazole chemistry, which may enhance its biological activity. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory properties, particularly through cyclooxygenase inhibition.

Structural Characteristics

The molecular formula of the compound is C19H15N3O3SC_{19}H_{15}N_{3}O_{3}S, with a molecular weight of approximately 365.4 g/mol. The structural components include:

  • Isoindole Dione : Contributes to the compound's reactivity and potential biological activity.
  • Benzimidazole Moiety : Enhances interaction with biological targets.
  • Sulfanyl Group : May influence the compound's pharmacokinetics and dynamics.

Anti-inflammatory Properties

Preliminary studies indicate that This compound exhibits significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are critical in the inflammatory process, converting arachidonic acid into prostaglandins, which mediate inflammation.

Molecular Docking Studies :
Molecular docking simulations have shown that this compound binds effectively to both COX-1 and COX-2 enzymes. The binding affinities suggest a strong interaction characterized by hydrogen bonding and hydrophobic contacts, stabilizing the complex within the active sites of these enzymes .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of This compound compared to other related compounds:

Compound NameCOX Inhibition (IC50)Selectivity (COX-2/COX-1)Notes
Target Compound 90.28 µM> MeloxicamSignificant anti-inflammatory activity
Meloxicam 15 µM0.5Standard anti-inflammatory drug
Compound A 85 µM< MeloxicamLess selective but similar efficacy
Compound B 70 µM> MeloxicamHigher selectivity for COX-2

Case Studies

Several case studies have illustrated the potential applications of this compound in pain management and anti-inflammatory therapies. For instance:

  • In Vivo Studies : Animal models treated with the compound showed reduced inflammation markers compared to control groups, indicating its efficacy in inflammatory conditions.
  • Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting additional antitumor properties that warrant further investigation .

Future Directions

Further research is necessary to explore:

  • The pharmacokinetics and metabolism of this compound in vivo.
  • Its potential as an antitumor agent alongside its anti-inflammatory properties.
  • Optimization of synthesis methods to improve yield and purity for clinical applications.

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